
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a sulfonyl group attached to a piperazine ring, which is further linked to a chlorophenyl group and a methylpyrimidine moiety. This type of compound is often explored for its potential as a therapeutic agent due to the versatile nature of the piperazine and pyrimidine rings in drug design.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperazine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach for synthesizing piperazinopyrimidines includes the nucleophilic attack of amines on trichloropyrimidine . These methods yield compounds with high purity and are characterized by techniques such as 1H-NMR, IR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of such compounds is often complex, with multiple functional groups that can interact with biological targets. The presence of a sulfonyl group can lead to the formation of hydrogen bonds, while the piperazine ring can act as a linker or spacer in the molecule, influencing its conformation and, consequently, its biological activity .
Chemical Reactions Analysis
Compounds with a sulfonyl piperazine structure can undergo various chemical reactions, including Suzuki coupling, which is a method used to form carbon-carbon bonds and is useful in the synthesis of complex organic compounds . The reactivity of these compounds can be influenced by the nature of the substituents on the benzhydryl and sulfonamide rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties and, therefore, the compound's suitability for use as a drug. For example, the introduction of an isopropoxy group might influence the lipophilicity of the compound, which is an important factor in drug absorption and distribution .
Case Studies
In the context of pharmacological research, these compounds have been evaluated for various biological activities. For instance, some methylpyrimidine sulfonyl piperazine derivatives have shown in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as anthelmintic and anti-inflammatory activities . Additionally, piperazine derivatives have been investigated for their potential as antiemetic agents, with some compounds selected for clinical investigations due to their powerful antiemetic activity .
Scientific Research Applications
Synthesis and Pharmacological Properties
One study describes the synthesis of a series of new 4-piperazinopyrimidines, showing a very interesting profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). These findings indicate the broad pharmacological potential of such compounds, suggesting their applicability in developing new therapeutic agents.
Antimicrobial Activity
Another study focuses on the antimicrobial activity and molecular modeling study of a Schiff base derived from Sulfamerazine, showcasing potent antibacterial and antifungal activity. This research underscores the potential of sulfonyl piperazine derivatives in combating microbial infections (Othman et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Further research into the synthesis, antibacterial, anthelmintic, and anti-inflammatory studies of novel methylpyrimidine sulfonyl piperazine derivatives highlights their potent pharmacological activities. Such compounds exhibit significant in vitro antibacterial activity against various bacterial strains and possess anthelmintic and anti-inflammatory properties (Mohan et al., 2014).
Antidepressant Metabolism
An investigation into the metabolism of a novel antidepressant, which features a similar piperazine component, provides insights into its oxidative metabolism in humans and other species. This research aids in understanding the metabolic pathways and potential interactions of such compounds (Hvenegaard et al., 2012).
Metabolic Studies
The metabolism of a dopamine D(4)-selective antagonist, featuring a similar piperazine structure, in rats, monkeys, and humans, was studied, revealing major metabolic pathways including N-dealkylation and the formation of a novel mercapturic acid adduct. This study provides valuable information on the biotransformation processes of such compounds (Zhang et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the estrogen receptor beta .
Mode of Action
It is known that similar compounds can act as antagonists, having a higher affinity to their respective receptors than other molecules .
Biochemical Pathways
Similar compounds have been found to affect the histamine h1 receptor pathway, which is involved in allergic reactions .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications . For example, it could be investigated for its potential use as a pharmaceutical compound, given the presence of the piperazine ring, which is common in many drugs .
properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBICBVPQPFYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)
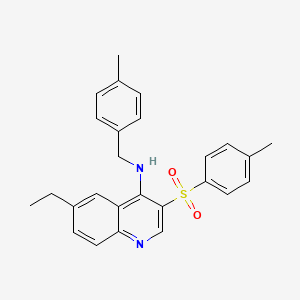
![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
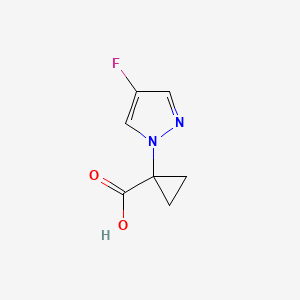

![N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2548248.png)
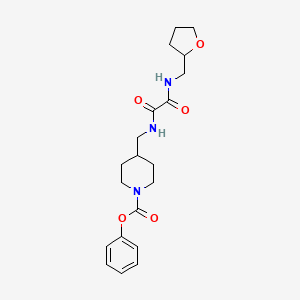
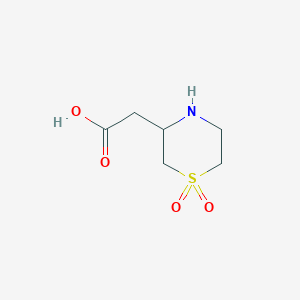
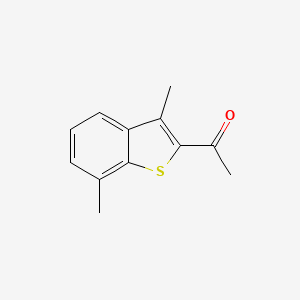
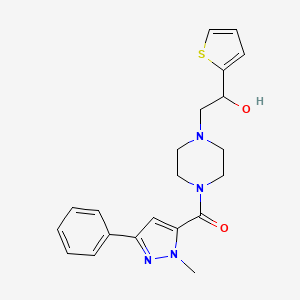
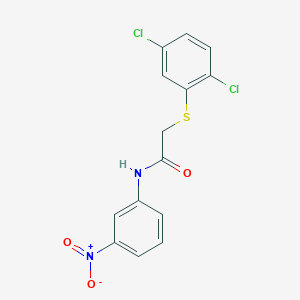
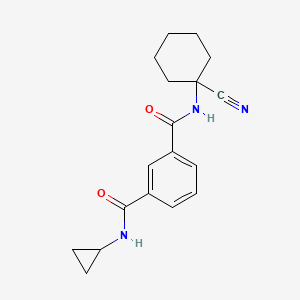
![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
